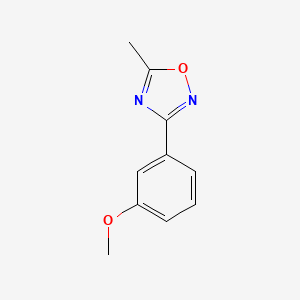

![molecular formula C22H26N4O B5379029 2-({4-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5379029.png)

2-({4-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]piperidin-1-yl}methyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-({4-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]piperidin-1-yl}methyl)pyridine, also known as EIP or EIP-A, is a small molecule compound that has been widely studied for its potential therapeutic applications. This compound is classified as an antagonist of the adenosine A2A receptor, which is involved in the regulation of several physiological processes, including neurotransmission, inflammation, and immune response.

Wirkmechanismus

2-({4-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]piperidin-1-yl}methyl)pyridine acts as an antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. The activation of this receptor leads to the activation of several intracellular signaling pathways, including the cAMP-PKA pathway, which is involved in the regulation of several physiological processes. By blocking the A2A receptor, 2-({4-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]piperidin-1-yl}methyl)pyridine can modulate the activity of several downstream signaling pathways, leading to the observed therapeutic effects.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 2-({4-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]piperidin-1-yl}methyl)pyridine are diverse and depend on the specific disease condition and cell type. In general, 2-({4-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]piperidin-1-yl}methyl)pyridine has been shown to reduce inflammation, oxidative stress, and apoptosis, while promoting cell survival and differentiation. These effects are mediated through the modulation of several intracellular signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 2-({4-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]piperidin-1-yl}methyl)pyridine has also been reported to modulate the activity of several neurotransmitters, such as dopamine and glutamate, which are involved in the regulation of several physiological processes, including mood, cognition, and movement.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-({4-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]piperidin-1-yl}methyl)pyridine is its high potency and selectivity towards the A2A receptor, which allows for the precise modulation of this receptor without affecting other adenosine receptors. This specificity also reduces the potential for off-target effects and toxicity. However, one of the limitations of 2-({4-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]piperidin-1-yl}methyl)pyridine is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Additionally, the synthesis of 2-({4-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]piperidin-1-yl}methyl)pyridine is complex and requires several purification steps, which can be time-consuming and costly.

Zukünftige Richtungen

There are several future directions for the study of 2-({4-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]piperidin-1-yl}methyl)pyridine, including the optimization of its chemical structure to improve its bioavailability and efficacy in vivo, the investigation of its potential therapeutic applications in other disease conditions, such as autoimmune diseases and metabolic disorders, and the elucidation of its precise mechanism of action at the molecular level. Additionally, the development of new animal models and in vitro assays can help to further elucidate the therapeutic potential of 2-({4-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]piperidin-1-yl}methyl)pyridine and its underlying mechanisms.

Synthesemethoden

The synthesis of 2-({4-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]piperidin-1-yl}methyl)pyridine involves several chemical reactions, starting from commercially available starting materials. The first step involves the preparation of the pyridine ring, followed by the formation of the imidazole ring and the piperidine ring. The final step involves the coupling of the three rings to form the desired product. The overall yield of the synthesis process is around 20%, and the purity of the final product can be achieved through several purification steps, such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

2-({4-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]piperidin-1-yl}methyl)pyridine has been extensively studied for its potential therapeutic applications in several disease conditions, including neurodegenerative disorders, cancer, and inflammation. In neurodegenerative disorders, such as Parkinson's and Alzheimer's diseases, 2-({4-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]piperidin-1-yl}methyl)pyridine has been shown to improve cognitive function and reduce neuroinflammation in animal models. In cancer, 2-({4-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]piperidin-1-yl}methyl)pyridine has been reported to inhibit tumor growth and metastasis by modulating the immune response and reducing angiogenesis. In inflammation, 2-({4-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]piperidin-1-yl}methyl)pyridine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thus alleviating the symptoms of several inflammatory diseases.

Eigenschaften

IUPAC Name |

2-[[4-[2-(2-ethoxyphenyl)imidazol-1-yl]piperidin-1-yl]methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O/c1-2-27-21-9-4-3-8-20(21)22-24-13-16-26(22)19-10-14-25(15-11-19)17-18-7-5-6-12-23-18/h3-9,12-13,16,19H,2,10-11,14-15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKYBHPEICPCBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC=CN2C3CCN(CC3)CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-methylpyridin-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidin-4-ol](/img/structure/B5378948.png)

![N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5378956.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5378958.png)

![N-1-naphthyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5378970.png)

![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5378995.png)

![N-(1-cyclohexen-1-ylmethyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378996.png)

![N-(4-bromo-1-naphthyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5379000.png)

![1'-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5379006.png)

![3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol](/img/structure/B5379014.png)

![ethyl [1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-piperidinyl]acetate](/img/structure/B5379018.png)

![methyl 4-[(4-chlorophenyl)sulfonyl]benzoate](/img/structure/B5379024.png)

![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5379026.png)